
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of ethoxy, methoxy, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, and trifluoromethyl ketone.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core structure.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl ketone and a suitable base, such as potassium carbonate.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The presence of functional groups, such as methoxy and ethoxy, allows for nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Modulating Receptors: The compound may bind to and modulate receptors, such as nuclear receptors or G-protein-coupled receptors, influencing cellular signaling and gene expression.
Inducing Apoptosis: It can induce apoptosis in cancer cells by activating apoptotic pathways and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-3-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-ethoxy-3-(4-methoxyphenyl)-2-(methyl)-4H-chromen-4-one
- 7-ethoxy-3-(4-methoxyphenyl)-2-(fluoromethyl)-4H-chromen-4-one
Uniqueness
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development.
Biological Activity
7-Ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems. Its unique structure, characterized by an ethoxy group, a methoxyphenyl moiety, and a trifluoromethyl group, enhances its chemical reactivity and biological activity.
Chemical Structure
The molecular formula of this compound is C19H18O4F3. The structural features include:
- Ethoxy Group : Contributes to lipophilicity.
- Methoxyphenyl Moiety : Enhances interaction with biological targets.
- Trifluoromethyl Group : Increases electron-withdrawing ability, affecting biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in macrophages without cytotoxicity.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their structural characteristics .
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown moderate inhibition of cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group interacts with enzyme residues, enhancing binding affinity and biological activity .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Ethyl-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Ethyl group at position 6 | Antimicrobial, anti-inflammatory |
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Additional hydroxyl group | Enhanced antioxidant activity |
7-Methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | Methoxy group at position 7 | Antimicrobial, anti-inflammatory |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various chromone derivatives against MCF-7 breast cancer cells. The results indicated that modifications at specific positions significantly influenced cytotoxicity levels, suggesting a structure-activity relationship .
- Molecular Docking Studies : Another research focused on the molecular interactions of chromone derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced inhibitory activity against these enzymes, highlighting the importance of substituent effects on biological activity .
Properties
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-25-13-8-9-14-15(10-13)26-18(19(20,21)22)16(17(14)23)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQUOJHWTPOWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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